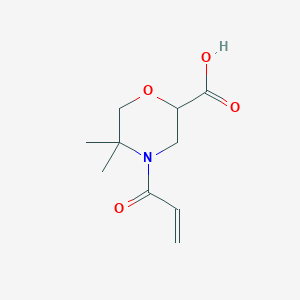

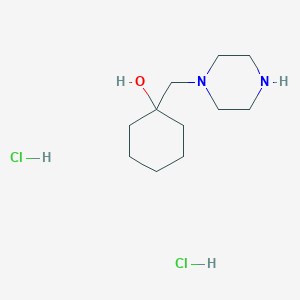

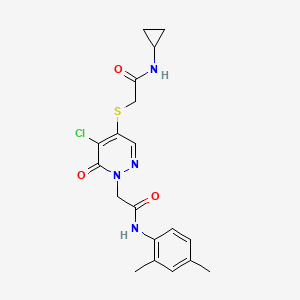

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : A study by Sladojevich, Trabocchi, and Guarna (2007) describes the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This process involves reductive amination, intramolecular acetalization, and hydrogenation, highlighting the potential of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).

Proton-Transfer Compounds with Morpholine : Smith et al. (2005) explored the crystal structures of proton-transfer compounds involving morpholine and 5-nitrosalicylic acid. This study demonstrates the significance of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in understanding the solid-state packing structures of such compounds (Smith et al., 2005).

Methyl 7,7-Dimethyl-5-oxo-5,6,7,8-Tetrahydroquinoline-4-Carboxylates : Rudenko and colleagues (2012, 2013) conducted studies on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, a reaction involving 3-amino-5,5-dimethylcyclohex-2-enone. These works provide insight into the structural applications of related compounds (Rudenko et al., 2012); (Rudenko et al., 2013).

Molecular and Crystal Structure Analysis : Mironova and team (2012) examined the molecular and crystal structure of a closely related compound, providing valuable information on the structural characteristics and potential applications in crystallography and materials science (Mironova et al., 2012).

Photolabile Protecting Groups and Photocleavage

Photolabile Protecting Group for Carboxylic Acids : Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids, which could have implications for the use of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in similar applications (Fedoryak & Dore, 2002).

Photocleavage Efficiency : Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, highlighting the role of certain substituents in improving photolysis efficiency, which could be relevant for studies involving 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Papageorgiou & Corrie, 2000).

Biological and Pharmacological Research

GABAB Receptor Antagonism : Frydenvang, Enna, and Krogsgaard-Larsen (1997) investigated an enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid as a GABAB receptor antagonist, providing a potential link to neuropharmacological research involving similar compounds (Frydenvang et al., 1997).

Intermolecular Hydrogen Bonding in Carboxylic Acids : Wash, Maverick, Chiefari, and Lightner (1997) studied intermolecular hydrogen bonding in carboxylic acids, an aspect crucial for understanding the chemical behavior of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Wash et al., 1997).

Catalysis and Reaction Mechanisms

Decarboxylative Coupling in Organic Synthesis : Neely and Rovis (2014) described the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, a process that could be relevant for the utilization of 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid in organic synthesis (Neely & Rovis, 2014).

Reversible Blocking of Amino Groups : Dixon and Perham (1968) explored the reversible blocking of amino groups with citraconic anhydride, an aspect that could be explored with related compounds like 5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (Dixon & Perham, 1968).

properties

IUPAC Name |

5,5-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-6-10(11,2)3/h4,7H,1,5-6H2,2-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDQOQPCJVWLFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1C(=O)C=C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)

![ethyl 1-(7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2568891.png)

![Methyl 4-((2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)carbamoyl)benzoate](/img/structure/B2568900.png)

![ethyl 6-amino-4-(4-bromo-2-fluorophenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2568901.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2568909.png)